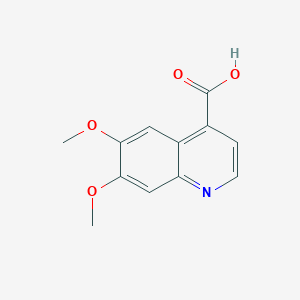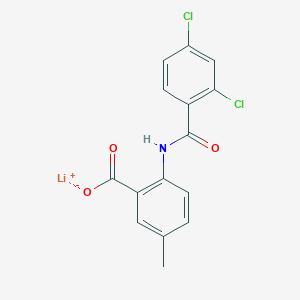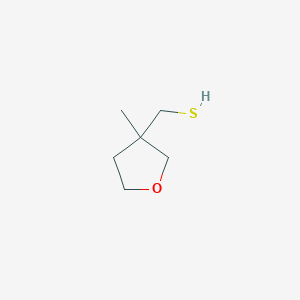
2,2-Dimethyl-5-(1h-1,2,4-triazol-1-yl)pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-5-(1h-1,2,4-triazol-1-yl)pentan-1-amine is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-(1h-1,2,4-triazol-1-yl)pentan-1-amine typically involves the coupling of an appropriate amine with a triazole derivative. One common method is the reaction of 2,2-dimethylpentan-1-amine with 1,2,4-triazole under suitable conditions. The reaction may require a catalyst and specific temperature and pressure conditions to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through crystallization or distillation to remove any impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-5-(1h-1,2,4-triazol-1-yl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxyl derivatives, while reduction may yield amines or alcohols .
Scientific Research Applications
2,2-Dimethyl-5-(1h-1,2,4-triazol-1-yl)pentan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity.
Agriculture: It can be used as a pesticide or herbicide due to its ability to inhibit certain biological pathways in plants.
Materials Science: It is used in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5-(1h-1,2,4-triazol-1-yl)pentan-1-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The triazole ring can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A core moiety in many pharmaceuticals and agrochemicals.
2,5-Bis(1,2,4-triazol-1-yl)terephthalic acid: Used in materials science for the synthesis of advanced materials.
Uniqueness
2,2-Dimethyl-5-(1h-1,2,4-triazol-1-yl)pentan-1-amine is unique due to its specific structure, which combines the triazole ring with a dimethylpentanamine backbone. This unique structure imparts specific chemical and biological properties that make it valuable in various applications .
Properties
Molecular Formula |
C9H18N4 |
|---|---|
Molecular Weight |
182.27 g/mol |
IUPAC Name |
2,2-dimethyl-5-(1,2,4-triazol-1-yl)pentan-1-amine |
InChI |
InChI=1S/C9H18N4/c1-9(2,6-10)4-3-5-13-8-11-7-12-13/h7-8H,3-6,10H2,1-2H3 |
InChI Key |
AGQRZANQCYWXRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCN1C=NC=N1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane,trifluoroaceticacid](/img/structure/B15309028.png)
![3-[(benzyloxy)methyl]-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid](/img/structure/B15309035.png)


![(2S)-2-[(2R)-2-aminopentanamido]-3-(4-hydroxyphenyl)propanoicacidhydrochloride](/img/structure/B15309057.png)


![3-[4-Bromo-2-(trifluoromethyl)phenyl]oxetan-3-aminehydrochloride](/img/structure/B15309081.png)
![2-[4-(Bromomethyl)phenoxy]pyridine](/img/structure/B15309085.png)

![[2-Fluoro-6-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B15309102.png)



